2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile
Overview
Description
2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile is an organic compound with the molecular formula C9H6F3NO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a trifluoromethyl group and an acetonitrile group .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 201.15 g/mol . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications
Solvolysis Reactions
The compound's role in solvolysis reactions is demonstrated in the study of nucleophilic addition of water to a tertiary allylic carbocation. The research explains the reaction process involving 2-hydroxy-2-phenyl-3-butene, a product formed under kinetic control, and discusses the solvent-equilibrated allylic carbocation, emphasizing its unique characteristics and reactivity (Jia, Ottosson, Zeng, & Thibblin, 2002).
Electrochemical Studies
A voltammetric study in acetonitrile of quinones containing an α-hydroxy group highlights the compound's influence in Hammett–Zuman type correlations on the reduction of α-hydroxyquinones. This study provides insights into the electron transfer and chemically coupled reactions of such systems (Bautista-Martínez, González, & Aguilar-martínez, 2003).
Fluorescence Probing
Research on the solvent-dependent properties of 3-hydroxyflavones in solvents like acetonitrile reveals the potential of these compounds in developing two-wavelength ratiometric fluorescence probes. The study suggests a strategy for improving the fluorescence properties of such molecules, which could be significant in various analytical applications (Klymchenko, Pivovarenko, & Demchenko, 2003).
Synthesis of Derivatives
A concise synthesis approach of 2-(2-hydroxyphenyl)acetonitriles is discussed, highlighting the reaction of trimethylsilyl cyanide with o-quinone methides. This synthesis route opens up possibilities for creating various derivatives and exploring their applications in different fields (Wu, Gao, Chen, & Zhou, 2014).
Luminescent Dyes
The study of the crystal structure and luminescence properties of new luminescent dyes, where the presence of a hydroxyl group influences the formation of an intramolecular hydrogen bond, demonstrates the compound's potential in developing sensitive luminescent materials. This research provides a foundation for exploring its applications in sensor technology and material science (Fedorenko et al., 2018).
White-Light Emission
The compound's role in achieving pure white-light emission is explored through the synthesis and photophysics of novel derivatives. This research offers a new avenue for the design of molecules for white-light generation, which is crucial in the development of advanced lighting and display technologies (Cheng et al., 2014).
Polysubstituted Naphthalenes Synthesis
The novel synthesis of polysubstituted naphthalenes using (2-trifluoromethyl)phenyl acetic acid derivatives in aromatic acetonitriles presents a unique approach to creating complex organic structures. This method could have significant implications in organic chemistry and materials science (Kiselyov, 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit specific enzymes, such as cytochrome p450 enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets and induce changes in their function .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability . Other factors such as pH, temperature, and the presence of other substances can also affect its action and efficacy .
properties
IUPAC Name |
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWXAQVYSYFVIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558568 | |
Record name | Hydroxy[4-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
168013-75-0 | |
Record name | Hydroxy[4-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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